Home > Products > Screening Compounds P120896 > 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole -

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Catalog Number: EVT-13547540
CAS Number:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole is a compound of significant interest in medicinal chemistry, particularly due to its pharmacological properties. This compound is recognized for its potential applications in various therapeutic areas, including analgesia and sedation. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities.

Source

The compound can be synthesized through several methods, with patents detailing efficient synthetic routes. Notably, it is related to medetomidine, an established veterinary sedative, highlighting its relevance in pharmacology and drug development .

Classification

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole is classified under imidazole derivatives. It has been studied for its interactions with adrenergic receptors and its potential as a sedative and analgesic agent .

Synthesis Analysis

Methods

The synthesis of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole typically involves multi-step processes that enhance yield and purity. A prominent method includes:

  1. Starting Material: 4-iodo-1-trityl-1H-imidazole.
  2. Reactions:
    • Reacting the starting material with 2,3-dimethylbenzaldehyde to form an intermediate.
    • Oxidation of this intermediate followed by a Grignard reaction to introduce the ethyl group.
    • Removal of protective groups and subsequent hydrogenation to yield the final product .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole is C13H17N2C_{13}H_{17}N_2. Its structure features an imidazole ring substituted with a 2-(2,3-dimethylphenyl)ethyl group.

Data

  • Molecular Weight: 217.29 g/mol
  • CAS Number: 1021949-47-2
  • SMILES Notation: CC1=C(C)C(=CN=CN1)CC(C)C2=CN=CN2 .
Chemical Reactions Analysis

Reactions

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole can participate in various chemical reactions typical for imidazole derivatives:

  • Electrophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions due to its nucleophilic nature.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the substituents present on the aromatic ring and the imidazole nitrogen.

Technical Details

The synthesis often employs oxidation agents and reducing agents like palladium on carbon for hydrogenation steps. These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .

Mechanism of Action

Process

The mechanism of action of 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole primarily involves interaction with alpha-adrenergic receptors. This interaction leads to sedation and analgesia by modulating neurotransmitter release in the central nervous system.

Data

Studies suggest that compounds like medetomidine (related to this imidazole derivative) exert their effects through selective binding to alpha-2 adrenergic receptors, resulting in decreased sympathetic outflow and enhanced sedation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Boiling Point: Not readily available; requires empirical determination.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses indicate that the compound should be stored in a cool, dry place away from direct light to maintain its integrity .

Applications

Scientific Uses

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole has significant applications in:

  • Pharmaceutical Development: As a candidate for sedative and analgesic drugs.
  • Research: Used in studies exploring adrenergic receptor interactions and their physiological effects.
  • Veterinary Medicine: Related compounds are utilized for sedation in animals .

This compound exemplifies the importance of imidazole derivatives in therapeutic contexts, showcasing both its synthetic versatility and pharmacological potential.

Synthetic Methodologies and Optimization

Historical Evolution of Synthetic Routes

The synthetic pathways for 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole have undergone significant evolution since initial methodologies. Early approaches relied heavily on multi-step sequences involving classical organic reactions with limited regiocontrol. One foundational method utilized 2,3-dimethylbenzaldehyde as a starting material, converting it to a vinyl intermediate via Wittig olefination before coupling with imidazole derivatives. This approach suffered from moderate yields (typically 45-60%) due to challenges in controlling the stereochemistry of the vinyl intermediate and required harsh conditions for imidazole alkylation [2].

A significant advancement came with the introduction of organometallic coupling strategies. The use of Grignard reagents (particularly methyl magnesium bromide) enabled more efficient formation of the critical carbon-carbon bond between the imidazole ring and the dimethylphenyl moiety. This method involved protecting the imidazole nitrogen (typically with a trityl group) prior to reacting with 1-(2,3-dimethylphenyl)ethyl magnesium chloride. Despite improvement, this route still required cryogenic conditions (-20°C) for the Grignard formation and subsequent reaction, presenting practical limitations [3].

Table 1: Historical Evolution of Synthetic Routes

Time PeriodKey MethodologyStarting MaterialsYield (%)Major Limitations
1980s-1990sWittig Olefination2,3-Dimethylbenzaldehyde45-60Poor stereocontrol, harsh conditions
Late 1990sGrignard CouplingTrityl-protected imidazole65-75Cryogenic conditions required
2000sCatalytic HydrogenationVinylimidazole precursor80-85Catalyst cost, over-reduction risk

Comparative Analysis of Traditional vs. Modern Approaches

Traditional synthetic routes were characterized by linear sequences with multiple protection/deprotection steps and energy-intensive conditions. The classical Wittig approach required four steps to reach the target compound from 2,3-dimethylbenzaldehyde, with each step contributing to cumulative yield reduction. Purification often involved silica gel chromatography at multiple stages, further decreasing throughput and increasing solvent waste [2].

Modern approaches have strategically addressed these limitations through two key innovations: catalytic hydrogenation and regioselective metalation. Contemporary patents describe the hydrogenation of 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole (a more accessible intermediate) using palladium catalysts (5-10% Pd/C) under moderate hydrogen pressure (3-5 atm). This method achieves higher yields (80-85%) with superior atom economy compared to traditional pathways. Additionally, modern protocols employ directed ortho-metalation of 2,3-dimethylbromobenzene followed by reaction with protected 4-imidazole carboxaldehyde, significantly reducing step count [3] [4].

The transition to modern methods has reduced the typical synthesis from 6-7 steps to 3-4 steps, decreased reliance on cryogenic conditions, and improved overall yield from approximately 35% (traditional) to 65% (modern). Solvent consumption has been reduced by nearly 40% through optimized workup procedures that replace chromatography with crystallization techniques for final purification [3].

Enantioselective Synthetic Approaches for Chiral Derivatives

The synthesis of enantiomerically pure derivatives, particularly (S)-5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole (pharmaceutically known as dexmedetomidine), requires specialized chiral technologies. The most industrially viable approach involves asymmetric hydrogenation of the prochiral vinyl intermediate 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole. Using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) at moderate pressures (50-100 psi H₂) in methanol, this method achieves >95% enantiomeric excess (ee) with complete conversion at 60°C. Catalyst loadings have been optimized to 0.5-1 mol%, maintaining cost-effectiveness for commercial production [4] [5].

Alternative strategies employ chiral resolution of racemic mixtures using diastereomeric salt formation. The racemic free base is treated with (+)-di-p-toluoyl-D-tartaric acid in ethanol/water mixtures, yielding the less soluble (S)-enantiomer salt after crystallization. While achieving high enantiopurity (>99% ee), this method suffers from maximum theoretical yield limitation of 50%, though recycling of the unwanted enantiomer improves overall efficiency. Recent innovations combine enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) with kinetic resolution principles, achieving 48% yield at 98% ee in optimized systems [5].

Role of Protecting Groups in Imidazole Functionalization

The imidazole nitrogen presents significant challenges during alkylation due to its ambident nucleophilicity and tendency toward quaternary salt formation. Protecting group strategies have been essential for achieving regioselective N-alkylation at the correct position (N-1) while avoiding O-alkylation or dialkylation. The trityl (triphenylmethyl) group has emerged as the optimal protecting group for industrial syntheses due to its bulky structure that provides steric differentiation between N-1 and N-3 positions. Installation occurs by reacting imidazole with trityl chloride (1.05 equiv) in dichloromethane containing triethylamine (1.2 equiv) at 0-5°C, achieving >90% N-1 selectivity. Crucially, the trityl group can be removed under mild acidic conditions (dilute HCl in ethanol, 25°C) without cleaving the critical C-alkyl bond [2] [3].

Alternative protecting groups include tert-butyldimethylsilyl (TBS), removed with fluoride sources, and benzyl, cleaved by catalytic hydrogenation. However, TBS protection suffers from lower regioselectivity (N1:N3 ≈ 3:1) and benzyl removal risks concurrent reduction of the ethyl bridge. The stability of the trityl group toward organometallic reagents (especially Grignard reagents) makes it particularly valuable for reactions requiring strong nucleophiles. Post-alkylation deprotection typically achieves 95-98% recovery of the unprotected target molecule with minimal impurities [3].

Table 2: Protecting Group Performance Comparison

Protecting GroupInstallation Yield (%)Regioselectivity (N1:N3)Deprotection ConditionsDeprotection Yield (%)
Trityl92>20:110% HCl/EtOH, 25°C, 2h95
TBS853:1TBAF/THF, 25°C, 12h90
Benzyl888:1Pd/C, H₂ (1 atm), EtOH, 6h82

Scalability Challenges in Industrial Production

Transitioning laboratory synthesis to industrial-scale production presents multiple challenges, particularly concerning cryogenic steps and catalyst economics. Early routes requiring temperatures below -20°C for Grignard formation or lithiation steps incur substantial energy costs at multi-kilogram scales. Modern approaches address this through in-situ reagent generation – preparing methyl magnesium chloride directly from magnesium turnings and chloromethane in tetrahydrofuran at -10°C rather than purchasing and handling preformed solutions. This modification reduces production costs by approximately 25% while maintaining yields [3].

Purification bottlenecks present another significant challenge. Final product isolation via silica gel chromatography is impractical beyond kilogram scales. Patent NZ575125A addresses this through a crystallization-based purification protocol: crude material is dissolved in warm (50°C) ethyl acetate (5 volumes) and treated with activated carbon, then cooled to 0°C to precipitate pure compound. This approach achieves >99.5% purity with 85% recovery, eliminating chromatography entirely. Additionally, recycling strategies for solvents (THF, ethyl acetate) and catalysts (palladium from hydrogenation steps) have been implemented, reducing raw material costs by 30-40% [3] [5].

Regulatory considerations demand strict control of metal residues (<10 ppm Pd) and genotoxic impurities (<1 ppm). Final products undergo recrystallization from ethanol-water mixtures (4:1) to reduce palladium below detectable levels. Process analytical technology (PAT) monitors critical parameters in real-time, particularly during the hydrogenation step where over-reduction to the ethyl analogue must be limited to <0.1% [5].

Green Chemistry Innovations in Catalysis and Solvent Systems

Recent innovations focus on improving the environmental footprint through catalyst redesign and solvent substitution. Traditional palladium-catalyzed hydrogenations have been modified using palladium nanoparticles (3-5 nm) immobilized on magnetic iron oxide supports, enabling catalyst recovery via magnetic separation and reuse for ≥10 cycles without significant activity loss. This innovation reduces Pd consumption by 90% and eliminates metal contamination in the product [4].

Solvent systems have shifted toward biosourced alternatives. The previously essential dichloromethane for protection/deprotection steps has been successfully replaced with cyclopentyl methyl ether (CPME) – a safer, biodegradable solvent with similar solvation properties. Reaction workups utilize ethyl acetate/2-methyltetrahydrofuran mixtures (7:3) instead of halogenated solvents, maintaining partition coefficients while reducing environmental toxicity. These solvent changes decrease the process mass intensity (PMI) from 120 kg/kg to 45 kg/kg [2] [4].

Energy efficiency has been enhanced through catalytic Friedel-Crafts reactions replacing stoichiometric aluminum chloride-mediated alkylations. Modern approaches employ heterogeneous zeolite catalysts (H-Beta-25) in continuous flow reactors, operating at 80°C with residence times under 10 minutes. This configuration achieves 95% conversion with 98% selectivity while reducing energy consumption by 60% compared to batch processing. The combination of these green chemistry principles has reduced the overall E-factor (kg waste/kg product) from 85 to 28, representing significant progress toward sustainable manufacturing [2].

Properties

Product Name

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole

IUPAC Name

5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-10-4-3-5-12(11(10)2)6-7-13-8-14-9-15-13/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

AQBAIJHQKZIPCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC2=CN=CN2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.